molecular formula C14H14O4 B030063 columbianetin CAS No. 3804-70-4

columbianetin

Cat. No.: B030063
CAS No.: 3804-70-4
M. Wt: 246.26 g/mol
InChI Key: YRAQEMCYCSSHJG-NSHDSACASA-N
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Description

Columbianetin is a naturally occurring furanocoumarin compound found in various plants, including Angelicae pubescentis radix. It has been widely studied for its diverse biological activities, including anti-inflammatory, analgesic, and antifungal properties .

Mechanism of Action

Target of Action

Columbianetin, a major active compound of radix angelicae pubescentis, has been shown to target various biological processes. It has been found to inhibit platelet aggregation, lipid peroxidation, histamine release , and serum and glucocorticoid-induced protein kinase 1 (SGK1) expression . These targets play crucial roles in inflammation, apoptosis, and autophagy, which are key processes in the treatment of diseases such as rheumatoid arthritis .

Mode of Action

This compound interacts with its targets to bring about significant changes in cellular processes. For instance, it inhibits SGK1 expression, which in turn activates autophagy in chondrocytes . This interaction reduces inflammation and apoptosis in chondrocytes, thereby alleviating symptoms of osteoarthritis .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to down-regulate the expression of phosphorylated JAK2, STAT3, MAPK, and NF-κB in related signaling pathways . These pathways are involved in inflammation, apoptosis, and autophagy, which are key processes in the treatment of diseases such as osteoarthritis .

Pharmacokinetics

This compound acetate, a metabolite of this compound, is rapidly and widely distributed in rats and eliminated rapidly from plasma . It can be metabolized into this compound in vivo . The absolute bioavailability of pure this compound acetate is 7.0 ± 4.3% . Other co-existing ingredients in the APR extract could increase the concentration of its metabolite this compound in plasma, and this was caused by this compound-β-D-glucopyranoside . This compound acetate is mainly excreted in the feces .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has been found to reduce inflammation triggered by lipopolysaccharides (LPS), evidenced by reduced levels of TNF-α, IL-6, and IL-1β . Cell apoptosis was attenuated following this compound treatment in ATDC5 cells exposed to LPS, accompanied by upregulated Bcl-2 expression and downregulated Bax and cleaved caspase 3 expression . In addition, this compound elevated Beclin1 and LC3II/LC3I expression but decreased p62 expression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to air and water pollution can stimulate furanocoumarin biosynthesis, a process in which this compound is involved . .

Biochemical Analysis

Biochemical Properties

Columbianetin interacts with various enzymes and proteins. It has been found to act as a mechanism-based inhibitor of P450 enzymes . Additionally, it is involved in the synthesis of furanocoumarins, a major class of phytoalexins derived from umbelliferone .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to alleviate inflammation and apoptosis in chondrocytes . It does this by activating autophagy and inhibiting the expression of serum and glucocorticoid-induced protein kinase 1 (SGK1) .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to down-regulate the expression of Meiotic nuclear divisions 1 (MND1), thereby inhibiting the development of pancreatic cancer cells . It also inhibits the activation of the Wnt/β-catenin signaling pathway, which plays a crucial role in regulating cellular processes .

Temporal Effects in Laboratory Settings

This compound acetate, a derivative of this compound, has been found to be rapidly and widely distributed in rats and eliminated rapidly from plasma . This suggests that this compound may have similar temporal effects.

Metabolic Pathways

This compound acetate can be metabolized into this compound in vivo . Other co-existing ingredients in the APR extract could increase the concentration of its metabolite this compound in plasma, which is caused by this compound-β-D-glucopyranoside .

Transport and Distribution

This compound acetate is rapidly and widely distributed in rats

Preparation Methods

Synthetic Routes and Reaction Conditions

Columbianetin can be synthesized through various methods. One common approach involves the extraction from natural sources such as Angelicae pubescentis radix. The extraction process typically involves the use of solvents like methanol or ethanol to isolate the compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale extraction from plant materials. The process includes drying, grinding, and solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Columbianetin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of this compound .

Properties

IUPAC Name

(8S)-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-14(2,16)11-7-9-10(17-11)5-3-8-4-6-12(15)18-13(8)9/h3-6,11,16H,7H2,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAQEMCYCSSHJG-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401316498
Record name (+)-Columbianetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3804-70-4
Record name (+)-Columbianetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3804-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Furo(2,3-h)-1-benzopyran-2-one, 8,9-dihydro-8-(1-hydroxy-1-methylethyl)-, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003804704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Columbianetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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